molecular formula C15H12F9FeO6 B12504893 Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate)

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate)

Cat. No.: B12504893
M. Wt: 515.08 g/mol
InChI Key: DYSQBHKDTAZKQW-UHFFFAOYSA-K
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Description

It is a crystalline powder with a melting point of 115°C . This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) can be synthesized through the reaction of iron(III) chloride with 5,5,5-trifluoro-4-oxopent-2-en-2-olate in an appropriate solvent. The reaction typically involves the following steps:

  • Dissolving iron(III) chloride in a solvent such as ethanol.
  • Adding 5,5,5-trifluoro-4-oxopent-2-en-2-olate to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Filtering the resulting precipitate and washing it with cold ethanol.
  • Drying the product under vacuum to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, reduction reactions may yield iron(II) complexes, while oxidation reactions may produce higher oxidation state iron compounds .

Scientific Research Applications

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a model for iron-containing enzymes.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.

    Industry: The compound is used in the production of advanced materials, including magnetic materials and coatings.

Mechanism of Action

The mechanism by which Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) exerts its effects involves coordination with various molecular targets. The compound can interact with enzymes and other proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) include:

Uniqueness

Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate) is unique due to the presence of trifluoromethyl groups in its ligands, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring strong electron-withdrawing effects and stability under various conditions .

Properties

IUPAC Name

iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQBHKDTAZKQW-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F9FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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